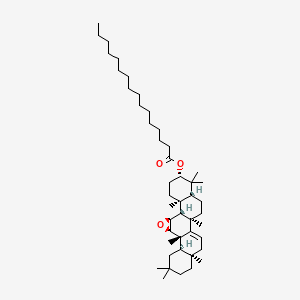

11α,12α-氧化塔拉克斯醇棕榈酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of steroid analogues, such as 11-oxa and 17alpha-hydroxymethyl derivatives of steroid hormones, involves strategic modifications to influence biological activity. The synthesis processes often aim at modifying specific functional groups to achieve desired structural and functional attributes, as seen in the synthesis of 11-oxa-ethisterone and 17alpha-acetoxymethylprogesterone, demonstrating variations in progestational and uterotropic activities based on structural modifications (Engel et al., 1975).

Molecular Structure Analysis

The molecular structure of steroid analogues, including modifications like 11-oxa substitution, plays a critical role in their biological functions and interactions. Structural analyses, such as those performed on 11-oxa steroids, reveal the impact of oxygen substitution on the steroid framework, affecting their biological activities. The synthesis of 11-oxa analogues demonstrates how structural modifications can enhance or diminish specific activities, providing a foundation for understanding the structure-activity relationships of complex molecules like 11alpha,12alpha-Oxidotaraxerol palmitate (Engel et al., 1972).

Chemical Reactions and Properties

Chemical reactions involving steroid analogues often explore the functionalization of specific positions on the steroid nucleus to introduce new properties or enhance existing ones. For instance, the synthesis and tissue biodistribution studies of [omega-11C]palmitic acid reveal the complexities of introducing radioisotopes into fatty acid chains for diagnostic applications, shedding light on the intricate chemical reactions and modifications that can be applied to molecules similar to 11alpha,12alpha-Oxidotaraxerol palmitate (Buckman et al., 1994).

Physical Properties Analysis

The physical properties of steroid derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies on the synthesis and stereochemical investigations of novel nitrogen-containing estrone derivatives offer insights into how the configuration of steroid molecules affects their physical state and behavior, relevant for understanding the physical characteristics of 11alpha,12alpha-Oxidotaraxerol palmitate (Mernyák et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological systems, of complex molecules like 11alpha,12alpha-Oxidotaraxerol palmitate, can be inferred from studies on similar compounds. The synthesis of coenzyme A esters of trihydroxy- and dihydroxy-cholestan-26-oic acids for studying beta-oxidation in bile acid biosynthesis highlights the intricate chemical properties and metabolic roles of steroid derivatives, offering a comparative basis for the chemical behavior of 11alpha,12alpha-Oxidotaraxerol palmitate (Kurosawa et al., 2001).

科学研究应用

三萜类化合物

“11α,12α-氧化塔拉克斯醇棕榈酸酯” 是一种天然三萜类化合物,存在于多种植物中 {svg_1} {svg_2}. 三萜类化合物是一类化学化合物,由三个萜烯单元组成,分子式为 C30H48;它们也可以看作是由六个异戊二烯单元组成。 它们参与了多种生物过程,包括细胞增殖、分化和凋亡,并在癌症、糖尿病和其他疾病的治疗中具有潜在的应用 {svg_3} {svg_4}.

细胞毒性

该化合物对某些细胞系表现出选择性细胞毒性,包括 HCT-8、Bel-7402、BGC-823、A549 和 A2780 {svg_5}. 这表明它在肿瘤学领域具有潜在的应用,特别是在开发针对特定类型癌症的靶向疗法方面 {svg_6}.

从蓟属植物中分离

“11α,12α-氧化塔拉克斯醇棕榈酸酯” 已从蓟属植物乙醇提取物的石油醚馏分中分离出来 {svg_7}. 这表明它在天然产物化学领域具有潜在的应用,并可以指导对该物种和相关物种中其他生物活性化合物的研究 {svg_8}.

作用机制

Target of Action

The primary targets of 11alpha,12alpha-Oxidotaraxerol palmitate are certain types of cancer cells. It has been shown to exhibit selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Mode of Action

Its selective cytotoxicity suggests that it interacts with specific receptors or enzymes in these cancer cells, leading to cell death .

Biochemical Pathways

Its cytotoxic activity suggests that it may interfere with cell division or other vital processes in the targeted cancer cells .

Pharmacokinetics

It is known to be soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc . This suggests that it could be absorbed and distributed in the body following administration, but further studies are needed to confirm this.

Result of Action

The primary result of 11alpha,12alpha-Oxidotaraxerol palmitate’s action is the death of certain cancer cells. It shows selective cytotoxicity against HCT-8, Bel-7402, BGC-823, A549, and A2780 .

Action Environment

The action of 11alpha,12alpha-Oxidotaraxerol palmitate may be influenced by various environmental factors. For instance, its solubility in various solvents suggests that it could be affected by the lipid composition of the cell membranes in the body . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence its stability, efficacy, and action.

属性

IUPAC Name |

[(1S,2R,4S,5R,6S,9S,11R,14R,18R,23R)-1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl] hexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3/t33-,35+,36-,38-,39+,40-,43-,44-,45-,46+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBFIJBKKXHURHF-PENCEYGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@H]4[C@H](O4)[C@@]5(C3=CC[C@@]6([C@H]5CC(CC6)(C)C)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H78O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。